3,3',5,5'-Tetra-tert-butylbiphenyl-2,2'-diol
Overview
Description
Synthesis Analysis
The synthesis of similar sterically congested compounds provides insights into the challenges and methodologies that might be relevant for 3,3',5,5'-Tetra-tert-butylbiphenyl-2,2'-diol. For instance, the preparation of sterically congested cycloalkenes involved complex reactions and showed the importance of controlling the steric hindrance in synthesis processes (Ishii et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds with bulky substituents, such as tetra-tert-butyl derivatives, often exhibits significant distortion due to steric effects. For example, the molecular structure of tetra-tert-butyldiphosphine revealed an extremely distorted, sterically crowded molecule, which is crucial for understanding the structural properties and reactivity of this compound (Hinchley et al., 2004).
Chemical Reactions and Properties
The chemical reactions and properties of this compound can be inferred from studies on similar bulky organic compounds. For example, the reaction of 3,5-di-tert-butylphenyl N-methylcarbamate in various species, including insects and mice, demonstrated the impact of tert-butyl groups on the metabolism and chemical reactivity of such compounds (Douch & Smith, 1971).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, are influenced by its molecular structure. Steric hindrance from the tert-butyl groups affects these properties significantly. The preparation and characterization of similar compounds highlight the role of molecular structure in determining physical properties (Yüksek & Gürsoy Kol, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of this compound are markedly influenced by its sterically hindered structure. The study on the synthesis and properties of sterically congested cycloalkenes provided valuable insights into the chemical behavior of such compounds, demonstrating how steric effects can influence chemical reactivity and stability (Ishii et al., 2000).
Scientific Research Applications
Häfelinger and Beyer (1980) discussed the synthesis of 3,3',5,5'-Tetra-tert-butylbiphenyl-2,2'-diol through Friedel-Crafts alkylation, highlighting its selective formation among other possible derivatives. This study provides foundational knowledge about the compound's synthesis process (Häfelinger & Beyer, 1980).
Lucarini et al. (2001) conducted thermochemical and kinetic studies on a similar bisphenol antioxidant, providing insights into its reactivity and potential as an antioxidant. Although the compound studied is slightly different, this research may offer relevant information about the properties of this compound in similar contexts (Lucarini et al., 2001).
Türk and Çimen (2005) explored the oxidation of 2,6-di-tert-butylphenol to form 4,4'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl, another closely related compound. This study could be relevant for understanding the oxidative behavior of this compound (Türk & Çimen, 2005).
Tian (2008) described the synthesis of a phosphorochlorodite derivative from this compound under ultrasound irradiation. This research might be significant for understanding the compound's utility in synthesizing other complex molecules (Tian, 2008).
Corey et al. (2010) discussed the use of a related compound, 2,2'-dibromo-4,4'-tert-butylbiphenyl, in forming organometallic compounds. This research could offer insights into the potential applications of this compound in the field of organometallic chemistry (Corey et al., 2010).
Šimčík et al. (2022) reported a rare case of intoxication by a similar compound, indicating the need for careful handling and potential toxicological considerations (Šimčík, Voříšek, & Jakl, 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds often interact with various enzymes and proteins involved in oxidative stress and cellular metabolism .
Mode of Action
It is suggested that it may function as an antioxidant, given its structural similarity to other known antioxidants . It could potentially neutralize harmful free radicals in the body, thereby preventing oxidative damage to cells.
Biochemical Pathways
As a potential antioxidant, it may be involved in pathways related to oxidative stress and cellular defense mechanisms .
Pharmacokinetics
Based on its chemical structure, it is likely to be lipophilic, suggesting it could be absorbed and distributed in fatty tissues .
Result of Action
As a potential antioxidant, it may help protect cells from oxidative damage, thereby maintaining cellular integrity and function .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol . For instance, its antioxidant activity may be enhanced or diminished depending on these factors.
properties
IUPAC Name |
2,4-ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2/c1-25(2,3)17-13-19(23(29)21(15-17)27(7,8)9)20-14-18(26(4,5)6)16-22(24(20)30)28(10,11)12/h13-16,29-30H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGDLBOVIAWEAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884292 | |
Record name | [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6390-69-8 | |
Record name | 3,3′,5,5′-Tetrakis(1,1-dimethylethyl)[1,1′-biphenyl]-2,2′-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6390-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2'-Dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006390698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6390-69-8 | |
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Record name | [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',5,5'-tetra-tert-butylbiphenyl-2,2'-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3',5,5'-Tetra-tert-butylbiphenyl-2,2'-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4',6,6'-TETRA-TERT-BUTYL-2,2'-BIPHENYLDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9W97XDT3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,3′,5,5′-Tetra-tert-butylbiphenyl-2,2′-diol interact with organolanthanoid compounds, and what is the significance of this interaction?
A1: 3,3′,5,5′-Tetra-tert-butylbiphenyl-2,2′-diol acts as a chelating ligand, meaning it can bind to a metal center through two donor atoms. [] In the provided research, it specifically interacts with lanthanum alkyl complexes, replacing existing ligands and forming a stable, monomeric chelate complex. [] This is significant because it demonstrates the ability of this diol to create a specific, controlled ligand environment around the lanthanum center. This control over the coordination sphere is crucial in organometallic chemistry as it can directly influence the reactivity and catalytic properties of the resulting complexes.
Q2: What structural features of 3,3′,5,5′-Tetra-tert-butylbiphenyl-2,2′-diol make it suitable for use as a ligand in organometallic chemistry?
A2: 3,3′,5,5′-Tetra-tert-butylbiphenyl-2,2′-diol possesses several structural features that make it a desirable ligand in organometallic chemistry:
- Chelating Ability: The two hydroxyl groups on the biphenyl backbone are ideally positioned to act as donor atoms, allowing the molecule to chelate to metal centers. [] This chelation enhances the stability of the resulting complexes.
- Steric Bulk: The four bulky tert-butyl groups provide steric hindrance around the metal center. [] This bulk can prevent unwanted side reactions and control the approach of other reagents, leading to enhanced selectivity in catalytic applications.
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